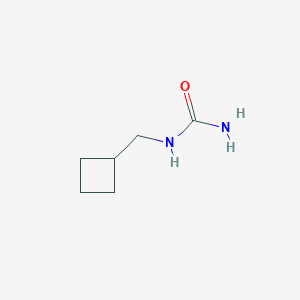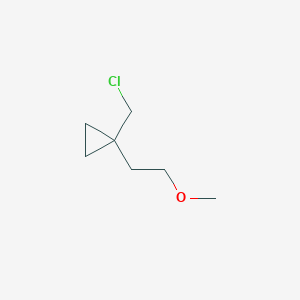
1-(Chloromethyl)-1-(2-methoxyethyl)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-1-(2-methoxyethyl)cyclopropane, also known as CMMCP, is a cyclopropane derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is of particular interest due to its unique structure and potential for use in the development of new drugs.
Applications De Recherche Scientifique
Synthesis Applications : 1,1-Dichloro-2-(chloromethyl)cyclopropane, a related compound, demonstrates versatility in chemical synthesis. It reacts with phenols, alcohols, or thiophenol to form either 2-(aryloxymethyl)-1,1-dichlorocyclopropanes or 1,1-bis(aryloxy)-2-methylenecyclopropanes, highlighting its utility in organic synthesis (Jończyk & Kmiotek-Skarżyńska, 1992).
Spectroscopic Studies : (Chloromethyl)cyclopropane has been studied for its vibrational spectra and conformations. It was found to exist as an equilibrium mixture of different conformers in various physical states, contributing valuable knowledge to the field of spectroscopy and molecular structure (Kalasinsky & Wurrey, 1980).
Derivative Synthesis : Novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid have been obtained by alkylation with methyl 1-benzamido-2-chloromethylcyclopropanecarboxylate, demonstrating the compound's potential in nucleoside analog synthesis (Cetina et al., 2004).
Photographic Applications : 2-Chloromethyl-1-(p-vinyl phenyl)cyclopropane has been used in the synthesis of negative photoresists. Its radical copolymerization with glycidyl methacrylate highlights its application in the development of photosensitive materials (Guliyev et al., 2021).
Organic Chemistry Research : 2-Chloromethyl-2-oxazolines have been studied for their reactivity, leading to the synthesis of tris(oxazolinyl)cyclopropanes and derivatives. This underscores the compound's significance in the field of organic chemistry, particularly in the synthesis of functionalized cyclopropanes (Capriati et al., 2002).
Propriétés
IUPAC Name |
1-(chloromethyl)-1-(2-methoxyethyl)cyclopropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO/c1-9-5-4-7(6-8)2-3-7/h2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDUHVPOJNLROQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CC1)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-1-(2-methoxyethyl)cyclopropane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Chlorothiophen-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2377087.png)
![7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2377088.png)
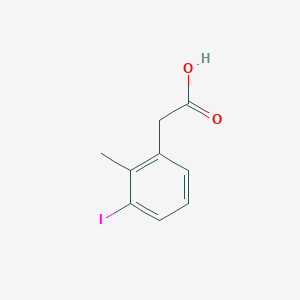
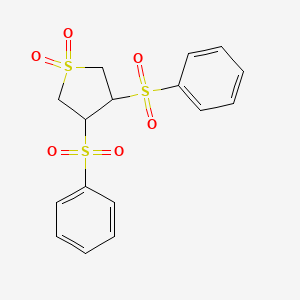
![2,5-Dioxo-N-[2-[2-(trifluoromethyl)phenyl]cyclopentyl]-1,6,7,8-tetrahydroquinoline-3-carboxamide](/img/structure/B2377093.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(benzofuran-2-yl)-2-hydroxypropyl)oxalamide](/img/structure/B2377094.png)
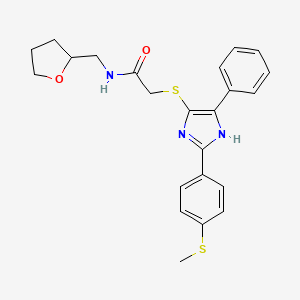
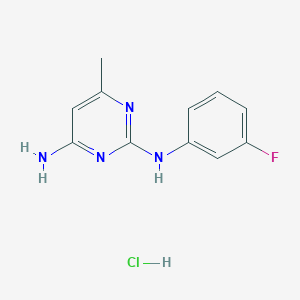
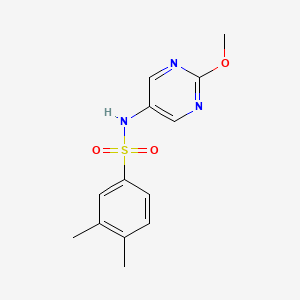
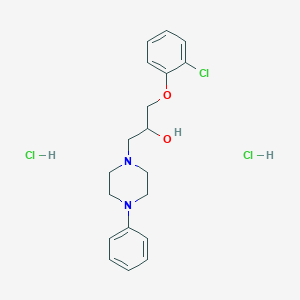
![4-chloro-2-{(E)-[(2-ethoxyphenyl)imino]methyl}phenol](/img/structure/B2377102.png)
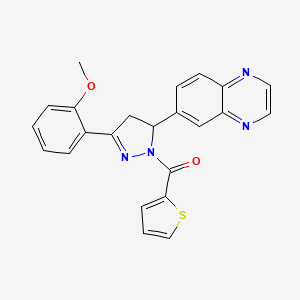
![4-[(Hydroxyimino)methyl]benzoic acid](/img/structure/B2377105.png)
